N-[3-(Dimethylamino)propyl]-N-methylacetamide
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Overview
Description
N-[3-(Dimethylamino)propyl]-N-methylacetamide: is a versatile organic compound known for its applications in various fields such as chemistry, biology, and medicine. It is characterized by the presence of a dimethylamino group and a propyl chain attached to an acetamide moiety, which imparts unique chemical and physical properties to the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-[3-(Dimethylamino)propyl]-N-methylacetamide typically involves the reaction of N-dimethyl(propyl)amine with acetamide. The process can be carried out under controlled conditions to ensure high yield and purity. The reaction is usually performed in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions .
Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using automated reactors. The process is optimized for efficiency, cost-effectiveness, and environmental sustainability. Key steps include the purification of the final product through distillation or crystallization to achieve the desired quality .
Chemical Reactions Analysis
Types of Reactions: N-[3-(Dimethylamino)propyl]-N-methylacetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding amine oxides.
Reduction: Reduction reactions can convert the compound into primary or secondary amines.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic or acidic conditions
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield amine oxides, while reduction can produce primary or secondary amines .
Scientific Research Applications
Chemistry: N-[3-(Dimethylamino)propyl]-N-methylacetamide is used as a monomer in the synthesis of polymers and copolymers. It imparts pH responsiveness and hydrophilicity to the resulting materials, making them suitable for various applications .
Biology: In biological research, the compound is utilized in gene delivery systems due to its ability to complex with nucleic acids and facilitate their intracellular delivery .
Medicine: The compound is explored for its potential in drug delivery systems, particularly in the development of pH-responsive hydrogels for controlled drug release .
Industry: this compound is employed in the fabrication of iron oxide nanoparticle formulations for 3D printing, which are used in creating magnetic devices and MRI contrast agents .
Mechanism of Action
The mechanism of action of N-[3-(Dimethylamino)propyl]-N-methylacetamide involves its interaction with molecular targets through hydrogen bonding and electrostatic interactions. The dimethylamino group provides pH responsiveness, allowing the compound to undergo conformational changes in response to pH variations. This property is particularly useful in drug delivery systems, where the compound can release therapeutic agents in a controlled manner .
Comparison with Similar Compounds
N-[3-(Dimethylamino)propyl]methacrylamide: Known for its use in polymer synthesis and gene delivery systems.
N-[3-(Dimethylamino)propyl]acrylamide: Utilized in the preparation of hydrogels and other responsive materials.
N,N-Dimethyl-1,3-propanediamine: Employed in the synthesis of various organic compounds and as a building block in chemical reactions.
Uniqueness: N-[3-(Dimethylamino)propyl]-N-methylacetamide stands out due to its unique combination of pH responsiveness, hydrophilicity, and ability to form stable complexes with nucleic acids. These properties make it highly valuable in the fields of drug delivery, gene therapy, and responsive material synthesis .
Properties
CAS No. |
61877-76-7 |
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Molecular Formula |
C8H18N2O |
Molecular Weight |
158.24 g/mol |
IUPAC Name |
N-[3-(dimethylamino)propyl]-N-methylacetamide |
InChI |
InChI=1S/C8H18N2O/c1-8(11)10(4)7-5-6-9(2)3/h5-7H2,1-4H3 |
InChI Key |
YYFXTUNVEIMPBU-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)N(C)CCCN(C)C |
Origin of Product |
United States |
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